[(1-Methyl-1H-pyrrol-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride [(1-Methyl-1H-pyrrol-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1050075-95-0
VCID: VC8043649
InChI: InChI=1S/C9H14N2.ClH/c1-3-6-10-8-9-5-4-7-11(9)2;/h3-5,7,10H,1,6,8H2,2H3;1H
SMILES: CN1C=CC=C1CNCC=C.Cl
Molecular Formula: C9H15ClN2
Molecular Weight: 186.68 g/mol

[(1-Methyl-1H-pyrrol-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride

CAS No.: 1050075-95-0

Cat. No.: VC8043649

Molecular Formula: C9H15ClN2

Molecular Weight: 186.68 g/mol

* For research use only. Not for human or veterinary use.

[(1-Methyl-1H-pyrrol-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride - 1050075-95-0

Specification

CAS No. 1050075-95-0
Molecular Formula C9H15ClN2
Molecular Weight 186.68 g/mol
IUPAC Name N-[(1-methylpyrrol-2-yl)methyl]prop-2-en-1-amine;hydrochloride
Standard InChI InChI=1S/C9H14N2.ClH/c1-3-6-10-8-9-5-4-7-11(9)2;/h3-5,7,10H,1,6,8H2,2H3;1H
Standard InChI Key VECLRVCDLDDVGR-UHFFFAOYSA-N
SMILES CN1C=CC=C1CNCC=C.Cl
Canonical SMILES CN1C=CC=C1CNCC=C.Cl

Introduction

The compound “(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride” is a synthetic organic molecule with potential applications in medicinal chemistry and organic synthesis. Its structure incorporates a pyrrole ring, a key scaffold in many biologically active molecules, and a prop-2-en-1-yl (allyl) group, which can enhance reactivity and binding interactions.

Structural Features

The compound consists of:

  • A pyrrole ring substituted at the 2-position with a methyl group.

  • A methylamine group attached to the pyrrole ring via a methylene bridge.

  • An allyl group attached to the nitrogen atom of the amine.

This combination of functional groups allows for diverse reactivity, including hydrogen bonding and π-interactions, which are significant in drug-receptor binding.

Synthesis

The compound can be synthesized through the following steps:

  • Formation of the pyrrole precursor: Substitution reactions on pyrrole derivatives to introduce the methyl group at the 2-position.

  • Attachment of the allyl group: Nucleophilic substitution using allyl halides.

  • Conversion to hydrochloride salt: Reaction with hydrochloric acid to improve solubility.

Medicinal Chemistry

Pyrrole derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The allyl group can enhance lipophilicity and binding affinity in biological systems.

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex molecules due to its reactive amine and allyl functionalities.

Analytical Data

TechniqueObservation
NMR SpectroscopySignals corresponding to pyrrole hydrogens, methylamine, and allyl protons.
Mass SpectrometryMolecular ion peak at ~188 m/z (base structure).
IR SpectroscopyPeaks for N-H stretching (~3300 cm⁻¹) and C=C stretching (~1640 cm⁻¹).

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